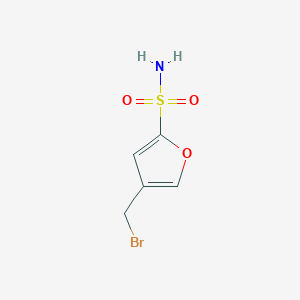

4-(Bromomethyl)furan-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)furan-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO3S/c6-2-4-1-5(10-3-4)11(7,8)9/h1,3H,2H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXQCIPEBVZSMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1CBr)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromomethyl Furan 2 Sulfonamide

Retrosynthetic Strategies for 4-(Bromomethyl)furan-2-sulfonamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. For this compound, several disconnections are plausible.

The most direct approach involves two key disconnections: the sulfonamide bond (S-N) and the carbon-bromine bond (C-Br).

S-N Bond Disconnection: This is a standard retrosynthetic step for sulfonamides, leading back to the corresponding furan-2-sulfonyl chloride derivative and an ammonia (B1221849) source. This is the most common and well-established method for forming primary sulfonamides. nih.govacs.org

C-Br Bond Disconnection: The bromomethyl group at the C4 position is a key functional handle. This group can be retrosynthetically derived from a more stable precursor, such as a hydroxymethyl or a methyl group, via functional group interconversion (FGI). A hydroxymethyl group, in turn, can be obtained from the reduction of a carboxylic acid or ester at the C4 position.

A plausible retrosynthetic pathway is shown below. The target molecule 1 is disconnected at the S-N bond to yield furan-2-sulfonyl chloride 2 and ammonia. Intermediate 2 contains the necessary bromomethyl group. Alternatively, the synthesis can proceed through a more stable intermediate like the ethyl ester 3 . Disconnecting the S-N bond of 3 leads to the sulfonyl chloride ester 4 . The bromomethyl group in 4 can be traced back to the methyl group in the commercially available ethyl 2-methylfuran-3-carboxylate via radical bromination, although regioselectivity could be a challenge. A more controlled approach involves starting from a precursor like ethyl 4-formylfuran-2-carboxylate, which can be reduced to the alcohol and then converted to the bromide.

A patent for related furan (B31954) sulfonamides describes a process starting from an ester, which is subjected to chlorosulfonation to install the sulfonyl chloride group, followed by amination to form the sulfonamide. google.com This aligns with the strategy of forming the S-N bond from a sulfonyl chloride intermediate.

Synthesis of the Furan-2-sulfonamide (B1601764) Core Scaffold

The construction of the furan-2-sulfonamide core is the central challenge in the synthesis of the target molecule. This can be achieved through various methods, ranging from classical approaches to modern, catalyzed reactions.

The reaction between a sulfonyl chloride and an amine is the most conventional and widely used method for synthesizing sulfonamides. thieme-connect.comresearchgate.net The process generally involves two main steps: the preparation of the sulfonyl chloride and its subsequent reaction with an amine.

For the furan-2-sulfonamide core, the key intermediate is a furan-2-sulfonyl chloride derivative. This intermediate is typically prepared by the electrophilic chlorosulfonation of a suitable furan precursor. For instance, an ester of furoic acid can be treated with a chlorinating agent like chlorosulfonic acid to introduce the -SO₂Cl group onto the furan ring. google.com The resulting sulfonyl chloride is then reacted with an ammonia source, such as ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate, often under Schotten-Baumann conditions, to yield the primary sulfonamide. google.comgoogle.com

The reaction is generally high-yielding but requires the use of corrosive reagents like chlorosulfonic acid and may not be suitable for substrates with sensitive functional groups. thieme-connect.com

Recent advances in synthetic chemistry have led to the development of new methodologies for sulfonamide synthesis that offer milder conditions, greater functional group tolerance, and improved efficiency.

A modern and atom-economical approach to sulfonamides involves the direct oxidative coupling of thiols and amines. nih.govsemanticscholar.org This method bypasses the need to pre-form a reactive species like a sulfonyl chloride, thus streamlining the synthetic route and reducing waste. nih.gov The reaction is typically mediated by an oxidizing agent that facilitates the formation of the sulfur-nitrogen bond.

Common oxidants include hydrogen peroxide (H₂O₂), often used with thionyl chloride (SOCl₂), which can convert thiols directly into sulfonyl chlorides in situ, followed by reaction with an amine. organic-chemistry.org This one-pot method is rapid, efficient, and proceeds under mild conditions. organic-chemistry.org Electrochemical methods have also emerged as a green alternative, using electricity to drive the oxidative coupling of thiols and amines to form sulfonamides, with hydrogen gas as the only byproduct. nih.govcapes.gov.br These reactions are often complete in minutes and show broad substrate scope. nih.govcapes.gov.br In the context of this compound, this strategy would involve the oxidative coupling of 4-(bromomethyl)furan-2-thiol with an amine source.

Palladium catalysis has revolutionized the formation of carbon-heteroatom bonds, and its application in sulfonamide synthesis is a significant area of research. core.ac.uk These methods offer mild reaction conditions and excellent functional group tolerance. fao.orgacs.org

One prominent strategy involves the palladium-catalyzed coupling of aryl or heteroaryl halides (or pseudohalides) with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), followed by reaction with an amine. organic-chemistry.orgox.ac.uk This one-pot process transforms aryl iodides into aryl ammonium sulfinates, which are then converted to sulfonamides by treatment with an amine and an oxidant like sodium hypochlorite. organic-chemistry.orgox.ac.uk This approach avoids the use of unstable sulfonyl chlorides or odorous thiols. organic-chemistry.org

Another palladium-catalyzed route involves the chlorosulfonylation of arylboronic acids. fao.orgacs.org This method allows for the preparation of arylsulfonyl chlorides and subsequently sulfonamides under mild conditions with significant functional group tolerance. fao.orgacs.org For the synthesis of the target molecule, one could envision a palladium-catalyzed coupling of a 2-halofuran or furan-2-boronic acid derivative with a suitable sulfur source and an amine.

| Catalyst/Reagent System | Starting Materials | Key Features | Reference |

| Pd(0) / DABSO | Aryl Iodide, Amine | One-pot process; avoids unstable sulfonyl chlorides. | organic-chemistry.orgox.ac.uk |

| Palladium Catalyst | Arylboronic Acid, SO₂Cl₂ | Mild conditions; good functional group tolerance. | fao.orgacs.org |

| Copper Catalyst / DABSO | Hydrazine, Amine | Mild reaction conditions; no additional additives required. | thieme-connect.com |

The principles of green chemistry aim to design chemical processes that are environmentally benign. Several such methodologies have been successfully applied to sulfonamide synthesis.

Aqueous Synthesis: Using water as a solvent is a key tenet of green chemistry. A facile and environmentally friendly synthesis of sulfonamides has been described using equimolar amounts of arylsulfonyl chlorides and amines in water, with dynamic pH control, eliminating the need for organic bases. rsc.org Product isolation is simplified to filtration after acidification, providing excellent yields and purity. rsc.orgsci-hub.se

Mechanochemistry: Solvent-free mechanochemical approaches offer a sustainable alternative to traditional solution-phase synthesis. A one-pot, double-step procedure using a ball mill has been developed for sulfonamide synthesis. rsc.org This method involves the tandem oxidation-chlorination of disulfides with solid sodium hypochlorite, followed by amination, using cost-effective and environmentally friendly materials. rsc.org

Catalytic Methods: The use of recyclable catalysts enhances the green profile of a reaction. A novel method employs a magnetite-immobilized nano-ruthenium catalyst (nano-Ru/Fe₃O₄) for the direct coupling of alcohols and sulfonamides. acs.org This heterogeneous catalyst is highly selective, produces water as the only byproduct, and can be easily recovered using a magnet and reused. acs.org

These green strategies, while developed for general sulfonamide synthesis, are applicable to the construction of the furan-2-sulfonamide scaffold, offering more sustainable and efficient pathways. rsc.orgsci-hub.sersc.orgnih.gov

Emerging Methodologies for Sulfonamide Construction

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including furan derivatives. researchgate.netarkat-usa.orgresearchgate.net The core principle of microwave synthesis lies in the direct heating of the reaction mixture through the interaction of microwaves with polar molecules, resulting in a rapid and uniform temperature increase. amazonaws.com

In the context of synthesizing sulfonamides, microwave irradiation has been shown to be highly effective. For instance, the synthesis of various sulfonamides from sulfonic acids and amines has been achieved with high efficiency under microwave conditions. amazonaws.com This method often utilizes a dedicated microwave reactor that allows for precise control of temperature and pressure. amazonaws.com The benefits of this approach include a significant reduction in reaction time, from hours to minutes, and an improvement in product yields. arkat-usa.org For example, a study on the synthesis of thiophene (B33073) and furan derivatives using Suzuki-Miyaura cross-coupling demonstrated that microwave irradiation significantly reduced reaction times and increased yields. researchgate.net

The following table provides a general comparison of conventional versus microwave-assisted synthesis for sulfonamide formation:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours |

| Yield | Moderate to Good | Often Higher |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires larger volumes | Can often be performed with less solvent |

| Side Reactions | More prevalent | Reduced due to shorter reaction times |

This table provides a generalized comparison based on literature reports.

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative for the formation of chemical bonds, including the C-S bond crucial for sulfonamides. noelresearchgroup.com This method utilizes an applied electric potential to drive chemical reactions, often avoiding the need for harsh reagents. nih.gov The electrochemical synthesis of sulfonamides can be achieved through the oxidative coupling of thiols and amines. noelresearchgroup.com This process typically involves the generation of radical intermediates at the electrode surface, which then react to form the desired product. noelresearchgroup.com

Recent advancements have demonstrated the electrochemical synthesis of sulfinic and sulfonic esters from sulfonyl hydrazides. rsc.org This method involves the electrochemical oxidation of sulfonyl hydrazides to form sulfonyl radicals, which then react with alcohols to yield sulfonic esters. rsc.org The reaction conditions, such as the applied current and solvent, can be tuned to selectively produce either sulfinic or sulfonic esters. rsc.org

Electrochemical methods have also been explored for the synthesis of furan derivatives. For example, the electrocatalytic oxidation of 2,5-bis(hydroxymethyl)furan (BHMF) to 2,5-furandicarboxylic acid (FDCA) has been achieved with high efficiency using TEMPO-based catalysts. nih.gov This highlights the potential of electrochemistry in modifying furan-containing molecules.

Introduction of the Bromomethyl Group onto the Furan Ring System

A critical step in the synthesis of this compound is the introduction of the bromomethyl group onto the furan ring. This can be achieved through various strategies, including direct bromination or the use of functionalized precursors.

Regioselective Bromination Strategies for Furan Derivatives

The direct bromination of furan is a vigorous reaction that can lead to polyhalogenated products. ijabbr.com Therefore, achieving regioselective bromination requires carefully controlled conditions. The position of substitution on the furan ring is influenced by the directing effects of existing substituents. For the synthesis of this compound, bromination at the 4-position of a pre-existing furan-2-sulfonamide or a suitable precursor is necessary.

While direct bromination of the furan ring itself can be challenging to control, regioselective synthesis of multisubstituted furans can be achieved through methods like metalloradical cyclization of alkynes with α-diazocarbonyls. nih.gov This allows for the controlled placement of various functional groups on the furan ring.

Utilization of Precursors with Pre-existing Bromomethyl or Hydroxymethyl Functionality

A more controlled and widely used approach involves starting with a furan derivative that already contains a hydroxymethyl or a related functional group at the desired position. This precursor can then be converted to the bromomethyl group. A common precursor is 2,5-bis(hydroxymethyl)furan (BHMF), a bio-derived symmetric molecule. nih.gov

The conversion of a hydroxymethyl group to a bromomethyl group is a standard organic transformation. This can be accomplished using various brominating agents, such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of a phosphine (B1218219). The choice of reagent and reaction conditions is crucial to ensure high yield and minimize side reactions.

The following table outlines common reagents for the conversion of a hydroxymethyl group to a bromomethyl group:

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Tribromide (PBr₃) | Neat or in an inert solvent (e.g., diethyl ether, dichloromethane) at low temperatures (e.g., 0 °C) | High reactivity, readily available | Can generate acidic byproducts, may not be suitable for acid-sensitive substrates |

| Carbon Tetrabromide (CBr₄) and Triphenylphosphine (B44618) (PPh₃) | Inert solvent (e.g., dichloromethane, acetonitrile) | Mild conditions, good for a wide range of substrates | Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct |

| N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃) | Inert solvent (e.g., dichloromethane) | Mild conditions, selective for allylic and benzylic alcohols | Can sometimes lead to allylic rearrangement or other side reactions |

This table presents a selection of common reagents and is not exhaustive.

Convergent and Linear Synthetic Pathways to this compound

Linear Synthesis: In a linear synthesis, the starting material is sequentially modified in a step-by-step manner until the final product is obtained. For example, one could start with a simple furan derivative, introduce the sulfonamide group, and then perform the bromination of the methyl group.

Convergent Synthesis: A convergent synthesis involves the separate synthesis of two or more fragments of the target molecule, which are then combined in a later step. For instance, one could synthesize a 4-(bromomethyl)furan fragment and a separate sulfonamide precursor, and then couple them together. Convergent syntheses are often more efficient for complex molecules as they allow for the parallel synthesis of different parts of the molecule, and any losses in a particular step only affect that specific fragment.

Optimization of Reaction Conditions and Yields

For any synthetic route, the optimization of reaction conditions is crucial to maximize the yield and purity of the final product. researchgate.net This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst, and the stoichiometry of reagents. researchgate.net For instance, in the sulfonylation step, the choice of base and solvent can significantly impact the reaction's efficiency. Similarly, for the bromination step, controlling the temperature and the amount of brominating agent is essential to prevent over-bromination or other side reactions.

The progress of the reaction and the purity of the product are typically monitored using techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. amazonaws.com Once the reaction is complete, the product is isolated and purified using methods such as column chromatography or recrystallization.

One-Pot and Multicomponent Reaction Sequences

However, the principles of multicomponent synthesis of sulfonamides have been explored. For instance, sustainable approaches using copper-catalyzed processes with triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in deep eutectic solvents have been developed for the synthesis of sulfonamides. rsc.org Another strategy involves the multicomponent reaction of zwitterions generated from dimethyl acetylenedicarboxylate, aryl sulfonamides, and isocyanides to produce sulfonamide-conjugated ketenimines. acs.org

Furthermore, one-pot methodologies for the synthesis of sulfonamides from unactivated carboxylic acids and amines have been reported. These methods often involve the in-situ generation of sulfonyl chlorides from aromatic acids, followed by amination. nih.gov For example, a copper-catalyzed ligand-to-metal charge transfer process can convert aromatic acids to sulfonyl chlorides, which are then reacted in the same pot with an amine to form the desired sulfonamide. nih.gov

General approaches to synthesizing sulfonyl chlorides often involve the oxidation of corresponding thiols or the direct chlorosulfonylation of aromatic or heteroaromatic rings. A patent describes a one-pot procedure for converting a furan ester to the corresponding sulfonyl chloride by treatment with chlorosulfonic acid followed by phosphorus pentachloride. google.com This sulfonyl chloride is then reacted with an amine to form the sulfonamide. google.com Adapting such a procedure to a substrate already containing the bromomethyl group would present significant challenges due to the reactivity of the benzylic-like bromide.

Future research in this area could focus on developing a novel multicomponent reaction that brings together a furan precursor, a source of the bromomethyl group, and a sulfonamidation reagent in a single, efficient step.

Reaction Chemistry and Functionalization of 4 Bromomethyl Furan 2 Sulfonamide

Reactivity Profile of the Bromomethyl Moiety

The bromomethyl group at the 4-position of the furan (B31954) ring is a key site for various chemical modifications. Its reactivity is analogous to that of benzylic and allylic halides, given its position adjacent to the furan ring which can stabilize charged intermediates.

Nucleophilic Substitution Reactions (SN1, SN2) with Heteroatom Nucleophiles

The carbon atom of the bromomethyl group is electrophilic and readily undergoes nucleophilic substitution reactions with a variety of heteroatom nucleophiles, including oxygen, nitrogen, and sulfur-containing compounds. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.comyoutube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org

The SN2 mechanism involves a backside attack by the nucleophile in a single, concerted step, leading to an inversion of configuration if the carbon were chiral. libretexts.org This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. In contrast, the SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. youtube.comlibretexts.orgmasterorganicchemistry.com This pathway is favored by polar protic solvents and is more likely with substrates that can form stable carbocations. The furan ring can stabilize an adjacent carbocation through resonance, making the SN1 pathway plausible.

The high reactivity of halomethylfurans can sometimes lead to undesired side reactions, such as dimerization or ring-opening. rsc.org However, techniques like using microflow reactors can help control these reactions by rapidly generating and consuming the reactive intermediate. rsc.org The use of Brønsted acids can also significantly influence the outcome of these nucleophilic substitutions. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Oxygen | Sodium methoxide | Methoxy ether |

| Nitrogen | Ammonia (B1221849), primary/secondary amines | Primary, secondary, or tertiary amine |

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

The bromomethyl group can participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Suzuki-Miyaura and Stille reactions are prominent examples.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. researchgate.netclockss.orglibretexts.org For a substrate like 4-(bromomethyl)furan-2-sulfonamide, the bromomethyl group would react with a boronic acid or its ester. Microwave conditions have been shown to be effective for the Suzuki-Miyaura cross-coupling of benzylic bromides, including those on heterocyclic systems. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Benzylic-type Bromides

| Component | Example |

|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | JohnPhos, S-Phos |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

The Stille reaction couples an organotin compound with an organic halide, also catalyzed by palladium. wikipedia.orglibretexts.orgorganic-chemistry.orgharvard.edu Vinylstannanes and arylstannanes are common coupling partners. While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org

The general mechanism for these palladium-catalyzed reactions involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron or organotin reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

Elimination Reactions and Olefin Formation

Under appropriate basic conditions, the bromomethyl group can undergo elimination reactions to form an exocyclic double bond, resulting in a 4-methylenefuran derivative. This reaction competes with nucleophilic substitution and is favored by strong, sterically hindered bases. The specific conditions would need to be carefully selected to favor elimination over substitution.

Radical Reactions and Reductive Transformations

The bromomethyl group can be transformed through radical-mediated processes. One common transformation is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be achieved using radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical chain carrier such as tributyltin hydride.

Additionally, the bromomethyl group can be converted to other functional groups through reductive processes. For instance, reduction with reagents like zinc dust in acetic acid can lead to the corresponding methyl group. The selective reduction of a bromomethyl group in the presence of a sulfonamide would depend on the choice of reducing agent and reaction conditions. libretexts.orgmsu.edu

Transformations Involving the Sulfonamide Functional Group

The sulfonamide moiety (-SO₂NH₂) is another key reactive site in the molecule, primarily at the nitrogen atom. The acidic nature of the sulfonamide proton allows for a variety of functionalization reactions.

N-Functionalization: Alkylation, Arylation, and Acylation

The nitrogen atom of the sulfonamide can be functionalized through alkylation, arylation, and acylation reactions. researchgate.netacs.orgacs.orgnih.govorganic-chemistry.orgnih.govevitachem.comrsc.org

N-Alkylation can be achieved by treating the sulfonamide with an alkyl halide in the presence of a base to deprotonate the nitrogen. More advanced methods utilize alcohols as alkylating agents under catalytic conditions, for example, using iridium complexes. organic-chemistry.orgrsc.org These "borrowing hydrogen" or "hydrogen autotransfer" methods are considered green alternatives as they produce water as the only byproduct. rsc.org

N-Arylation of sulfonamides can be accomplished using various cross-coupling methods. The Chan-Lam coupling, for instance, uses arylboronic acids in the presence of a copper catalyst. organic-chemistry.org Palladium- and nickel-catalyzed reactions with aryl halides are also effective methods for forming the N-aryl bond. researchgate.netacs.org

N-Acylation of sulfonamides leads to the formation of N-acylsulfonamides, a structural motif present in many biologically active compounds. nih.gov This transformation is typically carried out using acylating agents such as acyl chlorides or anhydrides. nih.govtandfonline.com The reaction can be promoted by bases or by Lewis acids like copper(II) triflate (Cu(OTf)₂). tandfonline.com N-acylbenzotriazoles have also been reported as efficient reagents for the N-acylation of sulfonamides. researchgate.netsemanticscholar.org

Table 3: Methods for N-Functionalization of Sulfonamides

| Transformation | Reagents and Conditions |

|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃); or Alcohol, catalyst (e.g., [Cp*Ir(biimH₂)(H₂O)][OTf]₂) rsc.org |

| N-Arylation | Arylboronic acid, Cu(OAc)₂, base; or Aryl halide, Pd or Ni catalyst, ligand, base researchgate.netorganic-chemistry.org |

Formation of Sulfonylurea and Sulfamide (B24259) Derivatives

The sulfonamide group (–SO₂NH₂) in this compound serves as a key functional handle for the synthesis of sulfonylurea and sulfamide derivatives.

Sulfonylureas are typically synthesized through the reaction of the sulfonamide with an isocyanate. The nitrogen atom of the sulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This reaction leads to the formation of a new class of compounds with potential applications in various fields of chemistry.

Sulfamides (R₂NSO₂NR₂) are another class of derivatives that can be prepared from this compound. nih.gov The sulfamide functional group is of interest in medicinal chemistry due to its ability to form electrostatic interactions with biological targets. nih.gov The synthesis of sulfamides can involve various methods, often starting with the sulfonamide and reacting it with an appropriate amine-containing reagent. While the sulfamide group is still not as prevalent as other functional groups in medicinal chemistry, its versatility and potential for creating valuable compounds are increasingly being recognized. nih.gov

Intramolecular Cyclization Reactions

The presence of both a bromomethyl group and a sulfonamide moiety on the furan ring of this compound creates the potential for intramolecular cyclization reactions. These reactions can lead to the formation of novel heterocyclic systems. For instance, under appropriate basic conditions, the sulfonamide nitrogen can be deprotonated, and the resulting anion can act as a nucleophile, displacing the bromide from the bromomethyl group. This would result in the formation of a fused ring system containing the furan and a new sulfur- and nitrogen-containing ring.

The feasibility and outcome of such intramolecular cyclizations are influenced by several factors, including the reaction conditions (e.g., choice of base and solvent), the length of the tether connecting the reacting groups, and any steric or electronic effects from the furan ring and its substituents. Intramolecular Diels-Alder reactions involving furan derivatives are also a well-established method for constructing complex polycyclic structures. The substitution pattern on both the furan ring and the dienophile-containing side chain can significantly impact the feasibility and outcome of these reactions.

Reactivity of the Furan Heterocycle in the Presence of Substituents

The furan ring in this compound is an electron-rich aromatic system, which influences its reactivity in various chemical transformations. The substituents on the furan ring, namely the bromomethyl and sulfonamide groups, further modulate this reactivity.

Electrophilic Aromatic Substitution Patterns on Substituted Furans

Furan and its derivatives are generally more reactive towards electrophilic aromatic substitution than benzene. pearson.compearson.comnumberanalytics.com This is due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. pearson.comnumberanalytics.com Electrophilic attack typically occurs preferentially at the 2- and 5-positions, as the carbocation intermediates formed are more stabilized by resonance. pearson.comquora.com

In the case of this compound, the existing substituents will direct incoming electrophiles. The sulfonamide group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Conversely, the bromomethyl group is weakly deactivating. When a furan ring has an electron-withdrawing group at the 2-position, incoming electrophiles are directed primarily to the 5-position and also to the 4-position. matanginicollege.ac.in Therefore, in this compound, electrophilic substitution would be expected to be less facile than in unsubstituted furan and to occur at the 5-position.

Cycloaddition Reactions (e.g., Diels-Alder)

Furan can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition, to form 7-oxabicyclo[2.2.1]heptane derivatives. numberanalytics.comacs.org The reactivity of furan in these reactions is influenced by substituents. Electron-donating groups on the furan ring generally increase the rate of the Diels-Alder reaction, while electron-withdrawing groups decrease it. acs.orgrsc.org

The sulfonamide group at the 2-position of this compound is electron-withdrawing, which would be expected to decrease the reactivity of the furan ring as a diene in Diels-Alder reactions. rsc.org However, the reaction can still proceed, often requiring more forcing conditions or the use of Lewis acid catalysts to enhance the reactivity of the dienophile. acs.org The stereoselectivity of the Diels-Alder reaction with furan derivatives often favors the formation of the thermodynamically more stable exo adduct, although the kinetic endo adduct may be formed initially. acs.orgacs.org

Ring-Opening Reactions

The furan ring can undergo ring-opening reactions under various conditions, particularly in the presence of acidic or oxidizing agents. youtube.com For example, hydrolysis of furans can lead to the formation of 1,4-dicarbonyl compounds. youtube.com The substituents on the furan ring can influence the ease of ring-opening. In some cases, ring-opening can be part of a cascade reaction sequence, leading to the formation of more complex molecules. thieme-connect.com For instance, reactions of furylcarbenes can lead to ring-opening, and the activation barrier for this process is dependent on the nature of the substituents on the furan ring. acs.org

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

In complex chemical transformations involving molecules with multiple reactive sites, such as this compound, controlling the chemo-, regio-, and stereoselectivity is crucial for achieving the desired product.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the high reactivity of the bromomethyl group towards nucleophilic substitution would likely dominate over reactions at the sulfonamide or the furan ring under nucleophilic conditions.

Regioselectivity is the preference for reaction at one position over another. In electrophilic aromatic substitution on the furan ring of this molecule, the directing effects of the existing substituents would control the position of the incoming electrophile, likely favoring the 5-position. matanginicollege.ac.in Similarly, in cycloaddition reactions, the regioselectivity is determined by the electronic and steric properties of both the furan derivative and the reacting partner. scispace.comnih.gov

Stereoselectivity concerns the preferential formation of one stereoisomer over another. In reactions that create new stereocenters, such as some intramolecular cyclizations or Diels-Alder reactions, the spatial arrangement of the reactants and the transition state geometry will determine the stereochemical outcome. acs.orgscispace.com For example, in the Diels-Alder reaction of furans, the formation of the exo or endo adduct is a key stereochemical consideration. acs.orgacs.org

By carefully choosing reaction conditions and reagents, it is possible to control these selectivity aspects and guide the transformations of this compound to afford specific, well-defined products.

Cascade and Domino Reactions for Multi-Functionalization

Cascade and domino reactions represent highly efficient synthetic strategies for the construction of complex molecular architectures from simpler starting materials in a single operation. These reactions, in which a series of intramolecular or intermolecular transformations occur sequentially without the isolation of intermediates, offer significant advantages in terms of atom economy, step economy, and the reduction of waste. In the context of this compound, the presence of two distinct reactive sites—the electrophilic bromomethyl group and the sulfonamide moiety, which can act as a nucleophile or a directing group—provides a versatile platform for designing such multi-functionalization sequences.

While specific cascade or domino reactions commencing directly from this compound are not extensively documented in dedicated studies, the reactivity of similarly functionalized furans in multicomponent and cascade processes provides a strong basis for predicting its potential in complex molecule synthesis. The furan ring itself, along with its substituents, can participate in a variety of transformations that can be orchestrated into a cascade.

Multicomponent reactions (MCRs) are a subset of domino reactions and are particularly powerful for rapidly building molecular complexity. tubitak.gov.trnih.gov These reactions combine three or more reactants in a one-pot synthesis to form a product that incorporates substantial portions of all the reactants. nih.gov The development of novel MCRs is a significant area of interest in medicinal and materials chemistry due to their efficiency. tubitak.gov.trnih.gov

One illustrative example of a multicomponent reaction for the synthesis of highly functionalized furans involves the combination of arylglyoxals, acetylacetone, and a phenol (B47542) derivative. nih.gov Although this does not directly involve a bromomethyl or sulfonamide group, it highlights the capacity of the furan scaffold to be assembled through a one-pot process involving multiple bond-forming events. Such strategies often provide clean reaction profiles and high yields. nih.gov

Another relevant strategy involves the diastereoselective three-component reaction between alkynyl enones, aldehydes, and secondary amines, catalyzed by indium, to produce highly substituted cyclopenta[c]furans. nih.gov This process proceeds through the in situ generation of an enamine followed by two consecutive cyclization steps, demonstrating a sequential bond formation strategy. nih.gov

Palladium-catalyzed cascade reactions are also prominent in the functionalization of furan derivatives. These reactions can create highly substituted furans through a sequence of events such as carbopalladation, nucleophilic attack, and aromatization. nih.gov The versatility of palladium catalysis allows for the formation of multiple C-C and C-heteroatom bonds in a controlled manner.

A hypothetical cascade reaction involving this compound could be initiated by the reaction of the bromomethyl group with a suitable nucleophile. The intermediate thus formed could then undergo an intramolecular cyclization involving the sulfonamide nitrogen or the furan ring, leading to the formation of fused heterocyclic systems. The specifics of such a reaction, including the choice of reactants, catalysts, and conditions, would determine the final structure of the multi-functionalized product.

The following table summarizes representative multicomponent and cascade reactions involving furan derivatives, which serve as models for potential transformations of this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Three-Component Reaction | Arylglyoxals, Acetylacetone, 2,6-Dimethylphenol | Triethylamine, Acetone, Reflux | Highly Functionalized Furans | nih.gov |

| Three-Component Reaction | Alkynyl Enones, Aldehydes, Secondary Amines | InBr₃, Molecular Sieves, 80 °C | Substituted Cyclopenta[c]furans | nih.gov |

| Cascade Reaction | Substituted Alkynes | Palladium Catalyst | Highly Substituted Furans | nih.gov |

| Four-Component Domino Reaction | 5-Substituted-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, Dimethylformamide dimethyl acetal, Hydrazine hydrate, Aryldichlorophosphine | THF | Pyrano[3,2-e] tubitak.gov.trnih.govnih.govresearchgate.nettriazaphospholo[1,5-c]pyrimidines | acs.org |

These examples underscore the potential of utilizing the inherent reactivity of the furan core and its substituents to engage in complex, programmed reaction sequences for the efficient synthesis of diverse and multi-functionalized heterocyclic compounds.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals in 4-(Bromomethyl)furan-2-sulfonamide.

High-resolution 1D NMR provides initial, crucial information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The furan (B31954) ring protons at positions 3 and 5 would appear as singlets or narrow doublets in the aromatic region, with their exact chemical shifts influenced by the electron-withdrawing sulfonamide group and the bromomethyl substituent. The methylene (B1212753) protons of the bromomethyl group are anticipated to appear as a singlet further downfield compared to a standard methyl group due to the deshielding effect of the adjacent bromine atom. The sulfonamide (-SO₂NH₂) protons typically present as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are highly diagnostic: the carbon atom (C2) directly attached to the electron-withdrawing sulfonamide group is expected to be the most downfield of the ring carbons. The furan ring carbons generally resonate in the range of 110-160 ppm. nih.govchemicalbook.com The carbon of the bromomethyl group will appear in the aliphatic region, but its shift is influenced by the attached bromine.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on typical shifts for furan, sulfonamide, and bromomethyl-substituted compounds.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H3 | ¹H | ~6.8 - 7.2 | s |

| H5 | ¹H | ~7.4 - 7.8 | s |

| -CH ₂Br | ¹H | ~4.5 - 4.8 | s |

| -SO₂NH ₂ | ¹H | ~7.0 - 7.5 (broad) | br s |

| C2 (-SO₂NH₂) | ¹³C | ~155 - 160 | s |

| C3 | ¹³C | ~112 - 118 | d |

| C4 (-CH₂Br) | ¹³C | ~125 - 130 | s |

| C5 | ¹³C | ~118 - 124 | d |

| C H₂Br | ¹³C | ~25 - 30 | t |

2D NMR experiments are indispensable for establishing the connectivity between atoms, confirming the assignments made from 1D spectra. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks between the furan protons (H3 and H5) or between the furan protons and the methylene protons (-CH₂Br), confirming their isolation from each other in the proton coupling network.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.eduyoutube.com It provides an unambiguous link between the proton and carbon skeletons. For instance, the proton signal at ~4.6 ppm would show a correlation to the carbon signal at ~28 ppm, confirming both as belonging to the bromomethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. researchgate.net A NOESY spectrum could show a cross-peak between the methylene protons of the bromomethyl group and the furan proton at position 3, providing direct evidence of their spatial proximity on the ring.

Interactive Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Proton Signal (¹H) | Correlated Signal(s) (¹H or ¹³C) | Information Gained |

| HSQC | H3 | C3 | Direct ¹J(C,H) connectivity |

| H5 | C5 | Direct ¹J(C,H) connectivity | |

| -CH ₂Br | C H₂Br | Direct ¹J(C,H) connectivity | |

| HMBC | -CH ₂Br | C3, C4, C5 | Confirms position of -CH₂Br group at C4 |

| H3 | C2, C4, C5, C H₂Br | Confirms H3 position relative to substituents | |

| H5 | C2, C3, C4 | Confirms H5 position relative to substituents | |

| -NH ₂ | C2 | Confirms position of -SO₂NH₂ group at C2 | |

| NOESY | -CH ₂Br | H3, H5 | Through-space proximity, confirming substituent placement |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₆BrNO₃S), the calculated molecular weight is approximately 240.08 g/mol . biosynth.com

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity (M and M+2) for the molecular ion and for any fragment containing the bromine atom.

The fragmentation of sulfonamides under mass spectrometry conditions often follows predictable pathways. nih.govresearchgate.net Common fragmentation patterns for this compound would likely involve:

Cleavage of the C-Br bond, resulting in the loss of a bromine radical.

Fission of the S-N bond or the C-S bond, leading to characteristic fragments of the sulfonamide moiety. A common fragment for sulfonamides is observed at m/z 156, corresponding to the [H₂N-C₆H₄-SO₂]⁺ ion, though the furan-based equivalent would differ. researchgate.netresearchgate.net

Loss of SO₂ from the parent or fragment ions.

Cleavage of the entire bromomethyl group or sulfonamide group.

Interactive Table 3: Predicted Mass Spectrometry Fragments

| m/z (Mass/Charge) | Proposed Fragment Ion | Notes |

| 239/241 | [M-H]⁺ | Loss of a proton |

| 160 | [M-Br]⁺ | Loss of bromine atom |

| 145 | [M-SO₂NH₂]⁺ | Loss of the sulfonamide group |

| 93 | [C₄H₂O-CH₂]⁺ | Fragment from loss of Br and SO₂NH₂ |

| 80 | [SO₂NH₂]⁺ | Sulfonamide group fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorptions from the sulfonamide group. Two distinct bands for the S=O stretching vibrations (asymmetric and symmetric) are expected, along with N-H stretching bands. researchgate.net Vibrations associated with the furan ring (C=C and C-O-C stretching) and the bromomethyl group (C-H stretching and C-Br stretching) would also be present. udayton.educhemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. researchgate.netresearchgate.net Symmetric vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. This is particularly useful for analyzing the symmetric S=O stretch and vibrations of the furan ring.

Interactive Table 4: Characteristic Vibrational Frequencies

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Sulfonamide (-SO₂NH₂) | N-H stretch | 3400 - 3200 | FT-IR |

| S=O asymmetric stretch | 1370 - 1330 | FT-IR, Raman | |

| S=O symmetric stretch | 1170 - 1150 | FT-IR, Raman | |

| Furan Ring | C-H stretch | 3150 - 3100 | FT-IR, Raman |

| C=C stretch | 1600 - 1450 | FT-IR, Raman | |

| C-O-C stretch | 1250 - 1000 | FT-IR | |

| Bromomethyl (-CH₂Br) | C-H stretch | 3000 - 2850 | FT-IR, Raman |

| C-Br stretch | 700 - 600 | FT-IR |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While a specific crystal structure for this compound is not publicly available, analysis of related sulfonamide and furan structures allows for predictions. researchgate.netmdpi.com A crystallographic study would determine the crystal system (e.g., monoclinic, orthorhombic) and space group. Crucially, it would reveal the intermolecular interactions that govern the crystal packing. The sulfonamide group is a potent hydrogen bond donor (-NH₂) and acceptor (O=S=O), and it would be expected to form extensive hydrogen bonding networks, linking molecules together. Furthermore, the bromine atom could participate in halogen bonding, another important non-covalent interaction that influences crystal architecture.

Interactive Table 5: Information Yielded by X-ray Crystallography

| Parameter | Description | Expected Significance for this compound |

| Crystal System/Space Group | The basic symmetry of the crystal lattice. | Defines the overall packing symmetry (e.g., monoclinic, C2/c). |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit. | Provides the fundamental metrics of the crystal lattice. |

| Bond Lengths & Angles | Precise distances and angles between all atoms in the molecule. | Confirms covalent structure and reveals any strain or electronic effects. |

| Torsion Angles | Defines the conformation of the molecule, such as the orientation of the substituents. | Determines the planarity of the furan ring and the rotational position of the -SO₂NH₂ group. |

| Intermolecular Interactions | Non-covalent forces like hydrogen bonds and halogen bonds. | Key to understanding solid-state packing, physical properties, and polymorphism. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. The experimental results are compared against the theoretical values calculated from the proposed empirical formula. For this compound, the empirical formula is C₅H₆BrNO₃S. A close match between the experimental and theoretical percentages provides strong evidence for the compound's purity and elemental composition. nih.gov

Interactive Table 6: Elemental Analysis for C₅H₆BrNO₃S

| Element | Atomic Weight | Theoretical % |

| Carbon (C) | 12.011 | 25.02 |

| Hydrogen (H) | 1.008 | 2.52 |

| Bromine (Br) | 79.904 | 33.28 |

| Nitrogen (N) | 14.007 | 5.83 |

| Oxygen (O) | 15.999 | 19.99 |

| Sulfur (S) | 32.06 | 13.35 |

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are at the forefront of computational chemistry for studying molecular systems. These methods allow for a detailed examination of the relationships between a molecule's structure and its electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a leading computational method due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. This approach is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, by finding the minimum energy structure on the potential energy surface. nih.gov For 4-(Bromomethyl)furan-2-sulfonamide, DFT calculations would elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles.

Basis Set Selection and Computational Levels

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. The selection ranges from minimal basis sets like STO-3G to more complex ones such as Pople-style basis sets (e.g., 6-31G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ). reddit.com The choice of basis set is a trade-off between computational expense and the desired accuracy of the results. reddit.com For molecules containing heavier atoms like bromine and sulfur, the inclusion of polarization and diffuse functions in the basis set is often necessary to accurately describe their electronic environments.

The computational level refers to the combination of the theoretical method (the functional in the case of DFT) and the basis set. Different functionals, such as B3LYP, PBE, or M06, offer varying degrees of accuracy for different types of chemical problems. researchgate.net The selection of an appropriate computational level is a critical step in designing a computational study that can yield reliable predictions.

A representative, though hypothetical, table of computational levels that could be applied to study this compound is presented below.

| Functional | Basis Set | Description |

| B3LYP | 6-31G(d) | A popular hybrid functional often used for geometry optimizations of organic molecules. The basis set includes polarization functions on heavy atoms. |

| PBEPBE | 6-311+G(d,p) | A gradient-corrected functional suitable for a wide range of systems. The triple-zeta basis set includes diffuse and polarization functions on both heavy atoms and hydrogens. |

| M06-2X | cc-pVTZ | A high-nonlocality functional that often performs well for main-group thermochemistry and noncovalent interactions. The correlation-consistent basis set is of triple-zeta quality. |

Comparison of Theoretical Predictions with Experimental Data

A crucial aspect of computational research is the validation of theoretical models against experimental data. mdpi.com When available, experimental results from techniques like X-ray crystallography for molecular structure, and spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, serve as benchmarks for the computational predictions. mdpi.com For instance, calculated vibrational frequencies from a DFT frequency analysis can be compared to an experimental IR spectrum, and calculated NMR chemical shifts can be correlated with experimental NMR data. mdpi.com A good agreement between theoretical and experimental data lends confidence to the computational model and allows for a more detailed interpretation of the experimental observations. In cases where experimental data is scarce, as with this compound, theoretical predictions can guide future experimental work.

Molecular Orbital Analysis

The behavior of a molecule is largely governed by its molecular orbitals. The analysis of these orbitals, particularly the frontier molecular orbitals, provides deep insights into the chemical reactivity and electronic transitions of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich furan (B31954) ring and the sulfonamide group, while the LUMO may be distributed over the electrophilic centers of the molecule. The analysis of the spatial distribution of these orbitals can predict the sites of electrophilic and nucleophilic attack.

A hypothetical table of frontier molecular orbital energies for this compound is provided below for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. materialsciencejournal.org It provides a description of the bonding in terms of localized orbitals that correspond to the Lewis structure representation of the molecule. The NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, which are the interactions between filled and empty orbitals. materialsciencejournal.org These interactions are crucial for understanding the stability of different conformations and the distribution of charge within the molecule. For this compound, NBO analysis could reveal the extent of electron delocalization between the furan ring, the sulfonamide group, and the bromomethyl substituent, providing a deeper understanding of its electronic structure and reactivity.

Reactivity Descriptors and Mechanism Studies

Theoretical studies utilizing Density Functional Theory (DFT) are instrumental in predicting how a molecule will behave in a chemical reaction. By calculating various reactivity descriptors, a detailed picture of the molecule's chemical properties and potential reaction mechanisms can be formulated.

Conceptual DFT Parameters (Electrophilicity, Nucleophilicity, Fukui Functions)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various parameters. Key descriptors include electrophilicity (ω), which measures the ability of a species to accept electrons, and nucleophilicity (N), which measures its electron-donating ability. These are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Fukui functions (f(r)) are crucial for identifying specific reactive sites within a molecule. wikipedia.org They indicate the change in electron density at a particular point in the molecule as the total number of electrons is altered. faccts.de The function f+(r) points to sites susceptible to nucleophilic attack (where an electron is added), while f-(r) highlights sites prone to electrophilic attack (where an electron is removed). faccts.de

For this compound, the molecule possesses distinct regions of electrophilic and nucleophilic character.

Nucleophilic Sites: The furan ring, being an electron-rich aromatic system, and the lone pairs on the sulfonamide nitrogen and furan oxygen are expected to be primary sites for electrophilic attack. pearson.commdpi.com

Electrophilic Sites: The carbon atom of the bromomethyl group is a classic electrophilic center, highly susceptible to nucleophilic substitution due to the electron-withdrawing nature of the adjacent bromine atom. The sulfur atom of the sulfonamide group, being in a high oxidation state and bonded to electronegative oxygen atoms, also represents a significant electrophilic site.

Condensed Fukui functions, which apply this concept to individual atoms, would likely show a high f+(r) value on the methylene (B1212753) carbon of the bromomethyl group and the sulfur atom, and high f-(r) values on the carbon atoms of the furan ring. semanticscholar.orgsciforum.net

Table 1: Representative Conceptual DFT-Derived Reactivity Descriptors (Illustrative)

| Parameter | Predicted Value (Arbitrary Units) | Interpretation |

|---|---|---|

| Electrophilicity Index (ω) | High | Molecule is a good electron acceptor. |

| Global Nucleophilicity (N) | Moderate | Molecule can act as a moderate electron donor. |

| Fukui Function f+ (at C of CH2Br) | High | High susceptibility to nucleophilic attack. |

Transition State Calculations for Reaction Pathway Elucidation

Transition state (TS) calculations are a cornerstone of computational chemistry for mapping out the energy profile of a reaction and elucidating its mechanism. ucsb.edu By locating the highest energy point along the reaction coordinate—the transition state—the activation energy (the barrier that must be overcome for the reaction to proceed) can be determined. schrodinger.com

A highly probable reaction pathway for this compound is the bimolecular nucleophilic substitution (S_N2) at the bromomethyl group. masterorganicchemistry.com In this reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion in a single, concerted step. sciforum.net

A computational study of this process would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (this compound and a chosen nucleophile) and the products.

Transition State Search: Locating the transition state structure. For an S_N2 reaction, this is characterized by a trigonal bipyramidal geometry at the central carbon, with partial bonds to both the incoming nucleophile and the outgoing bromide leaving group. masterorganicchemistry.com

Frequency Calculation: Confirming the located TS by ensuring it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the TS to confirm that it connects the reactants and products as expected. schrodinger.com

The calculated activation energy provides a quantitative measure of the reaction's feasibility. This can be performed for various nucleophiles to predict relative reactivity.

Table 2: Hypothetical Activation Energies for S_N2 Reaction of this compound with Various Nucleophiles (Illustrative)

| Nucleophile | Solvent | Predicted Activation Energy (kcal/mol) | Predicted Reaction Rate |

|---|---|---|---|

| CN⁻ | Acetonitrile | 15 | Fast |

| I⁻ | Acetone | 17 | Moderate |

| Cl⁻ | Acetonitrile | 20 | Slow |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and predict its interaction sites. rsc.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are attractive to electrophiles.

Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These areas are attractive to nucleophiles.

Green Regions: Indicate neutral or near-zero potential.

For this compound, the MEP map is expected to show distinct regions of positive and negative potential. The highly electronegative oxygen atoms of the sulfonamide group will create a region of intense negative potential (red). researchgate.netnih.gov The furan oxygen atom will also contribute to a negative potential region. Conversely, the hydrogen atom attached to the sulfonamide nitrogen and the hydrogen atoms of the bromomethyl group will be electron-deficient, resulting in regions of positive potential (blue). nih.gov These sites are prone to nucleophilic attack and are key to forming intermolecular interactions like hydrogen bonds. nih.gov

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions and Their Significance

| Molecular Region | Predicted MEP Color | Predicted Potential | Significance |

|---|---|---|---|

| Sulfonamide Oxygens | Deep Red | Strongly Negative | Site for strong electrophilic attack, hydrogen bond acceptor. |

| Furan Ring Oxygen | Red/Yellow | Negative | Site for electrophilic attack, hydrogen bond acceptor. |

| Sulfonamide N-H | Blue | Positive | Site for nucleophilic attack, hydrogen bond donor. |

Conformational Analysis and Energy Landscape Exploration

In this compound, significant conformational flexibility exists due to rotation around two key single bonds:

The C2-S bond between the furan ring and the sulfonamide group.

The C4-C bond between the furan ring and the bromomethyl group.

Computational studies on similar aromatic sulfonamides have shown that the orientation of the sulfonamide group relative to the aromatic ring is critical. nih.govunibo.it Often, conformers where the S-N bond is perpendicular to the plane of the aromatic ring are found to be stable. unibo.it Similarly, the rotation of the bromomethyl group will lead to different staggered and eclipsed conformations relative to the furan ring.

By systematically rotating these bonds and calculating the energy of each resulting structure, an energy landscape can be mapped. This allows for the identification of local and global energy minima, corresponding to stable and the most stable conformers, respectively.

Table 4: Hypothetical Relative Energies of Key Conformers (Illustrative)

| Conformer Description (Dihedral Angles) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| Global Minimum (Most Stable) | 0.00 | High |

| Conformer 2 | +1.5 | Moderate |

| Conformer 3 | +3.2 | Low |

Aromaticity Indices for Furan Ring Characterization

Aromaticity is a fundamental concept describing the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. While furan is considered aromatic, its aromaticity is less pronounced than that of benzene, partly because the oxygen's lone pair is involved in the π-system, and oxygen is highly electronegative. quora.comquora.com The degree of aromaticity can be quantified using various computational indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within the ring from an ideal aromatic reference. A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 indicate a non-aromatic system.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring (NICS(0)) or above it (e.g., NICS(1)). Large negative NICS values are characteristic of aromatic rings with diatropic ring currents.

The substituents on the furan ring in this compound are expected to influence its aromaticity. The sulfonamide group at the C2 position is strongly electron-withdrawing, which can reduce the electron density within the ring and disrupt the delocalization of the π-electrons. science.gov This effect would likely lead to a decrease in the aromatic character of the furan ring compared to unsubstituted furan.

Table 5: Comparison of Predicted Aromaticity Indices (Illustrative)

| Compound | HOMA Index | NICS(1) (ppm) | Interpretation |

|---|---|---|---|

| Benzene (for reference) | ~0.99 | ~ -10.0 | Highly Aromatic |

| Furan | ~0.78 | ~ -8.5 | Aromatic |

Synthetic Utility and Applications in Materials Science

4-(Bromomethyl)furan-2-sulfonamide as a Versatile Synthetic Building Block

The versatility of this compound in organic synthesis stems from the distinct reactivity of its two functional groups. The bromomethyl group at the 4-position is a reactive electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the furan-2-sulfonamide (B1601764) moiety to a wide range of substrates, including those containing amine, thiol, or carboxylate functionalities. This reactivity is analogous to other bromomethylated furans, such as furfuryl bromide, which are known to be effective alkylating agents. nih.gov

Conversely, the sulfonamide group at the 2-position can act as a hydrogen bond donor and, under certain conditions, can be deprotonated to form a nucleophile. This dual reactivity makes this compound a valuable intermediate for constructing more complex molecular architectures. For instance, the sulfonamide moiety can direct metal-catalyzed cross-coupling reactions or participate in condensation reactions. The reactivity of the furan (B31954) ring itself, which is prone to electrophilic substitution, further enhances the synthetic potential of this compound. ijabbr.com

The strategic placement of the bromomethyl and sulfonamide groups on the furan ring allows for sequential and site-selective modifications. This controlled reactivity is a desirable feature in multi-step syntheses, enabling the construction of intricate molecular frameworks. While specific examples of the use of this compound in complex total synthesis are not widely reported, its potential as a bifunctional building block is evident from the well-established chemistry of related furan derivatives. nih.govmdpi.com

Development of Advanced Organic Materials and Polymers

The unique electronic and structural features of the furan ring make it an attractive component for advanced organic materials. Furan-containing polymers have shown promise in a variety of applications, including as organic semiconductors and in self-healing materials. lbl.govresearchgate.net The incorporation of this compound into polymeric structures could impart novel properties and functionalities.

While the direct incorporation of this compound into poly(iminofuran-arylene)s has not been explicitly detailed in the literature, the synthesis of related poly(iminofuran-arylene)s containing bromomethyl groups has been reported. amazonaws.com These polymers are typically synthesized via multicomponent polymerizations. The presence of the bromomethyl group provides a reactive handle for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains. Given this precedent, it is conceivable that a monomer derived from this compound could be used to synthesize novel poly(iminofuran-arylene)s with tailored properties. The sulfonamide group, in particular, could influence the polymer's solubility, thermal stability, and its ability to coordinate with metal ions.

The reactivity of the bromomethyl group makes this compound an excellent candidate for the functionalization of macromolecules. For example, it could be grafted onto the surface of polymers or nanoparticles to introduce the furan-2-sulfonamide moiety. This surface modification could be used to alter the material's surface properties, such as its hydrophilicity or its ability to interact with other molecules. The sulfonamide group could also serve as a recognition site for specific analytes or as a catalyst for certain chemical reactions.

Precursor in the Synthesis of Novel Heterocyclic Scaffolds (non-pharmacological)

The furan ring is a common starting point for the synthesis of other heterocyclic systems. ijabbr.com The reactive bromomethyl group of this compound can be used to initiate ring-forming reactions, leading to the construction of novel, fused heterocyclic scaffolds. For example, reaction with a dinucleophile could lead to the formation of a new ring fused to the furan core. The sulfonamide group could also participate in these cyclization reactions, either directly or after conversion to another functional group.

While the synthesis of heterocyclic scaffolds based on other functionalized furan derivatives is well-documented, the specific use of this compound for this purpose in a non-pharmacological context is not extensively reported. researchgate.netpensoft.net However, the inherent reactivity of the molecule suggests that it could be a valuable precursor for the synthesis of a variety of novel heterocyclic systems with potential applications in materials science or as ligands for catalysis.

Application in Derivatization for Analytical Research Techniques (e.g., chromatographic detection enhancement)

In analytical chemistry, derivatization is often employed to enhance the detectability of an analyte or to improve its chromatographic behavior. The reactive bromomethyl group of this compound makes it a potential derivatizing agent for compounds containing nucleophilic functional groups, such as amines, thiols, or phenols. The introduction of the furan-2-sulfonamide moiety could enhance the analyte's response to certain detectors, such as a UV detector or an electrochemical detector.

Furthermore, the sulfonamide group could be used to introduce a "tag" for selective detection. For example, a fluorescent or electroactive group could be attached to the sulfonamide nitrogen, creating a highly sensitive derivatizing agent. While specific applications of this compound for derivatization have not been described, the development of molecular probes for the detection of furans in complex mixtures has been reported, highlighting the potential of furan-based reagents in analytical chemistry. beilstein-journals.org

Use in Chemical Probe Development (focusing on synthetic methodology and target identification tools, not biological activity)

Chemical probes are essential tools for studying biological systems and for identifying new drug targets. nih.govnih.gov The development of these probes often requires the synthesis of molecules with specific reactive groups that can covalently bind to a target protein or other biomolecule. The bromomethyl group of this compound is a potential "warhead" for such a probe, as it can react with nucleophilic amino acid residues, such as cysteine or histidine.

The sulfonamide group could serve as a "linker" to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, which would allow for the detection and isolation of the probe-target complex. The development of sulfonyl fluoride (B91410) probes for cereblon modulation demonstrates the utility of sulfonamide-related functionalities in chemical probe design. rsc.org While the specific use of this compound in chemical probe development has not been reported, its chemical properties make it an attractive starting point for the design and synthesis of novel probes for target identification and validation. The development of a molecular probe to identify natural products containing furan moieties further underscores the potential of furan-based structures in this field. purdue.edu

Future Research Perspectives and Methodological Advances

Exploration of Asymmetric Synthesis and Chiral Induction

The introduction of chirality into drug molecules is a critical aspect of modern drug discovery, as enantiomers often exhibit different pharmacological and toxicological profiles. The development of asymmetric methods to access chiral derivatives of 4-(bromomethyl)furan-2-sulfonamide is a promising area of future research.

Strategies for achieving enantioselectivity can be broadly categorized into the use of chiral auxiliaries, chiral catalysts, and chiral pool synthesis. The use of a chiral auxiliary, such as (-)-quinine, has been demonstrated for the asymmetric synthesis of sulfinamides, providing a potential pathway to chiral sulfonamides with high enantioselectivity. nih.gov This approach involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction, followed by its removal. nih.gov

Organocatalysis and transition-metal catalysis offer powerful tools for enantioselective transformations. benthamscience.com Chiral Brønsted acids, for instance, have been successfully employed in the enantioselective Friedel-Crafts reaction of furan (B31954) derivatives. benthamscience.com Similarly, chiral phosphine (B1218219) ligands in metal-catalyzed reactions have been explored for asymmetric induction in reactions involving furan rings, although success has been variable. acs.org The challenge of remote asymmetric induction, where a chiral center influences the stereochemistry at a distant prochiral center, is particularly relevant and remains a significant hurdle to overcome. acs.org

Furthermore, the synthesis of chiral furan derivatives can be achieved through the functionalization of existing furan moieties using organocatalytic or chemoenzymatic methods. benthamscience.com The use of carbohydrates as chiral pool precursors also presents a viable strategy for accessing enantiomerically pure substituted furans. benthamscience.com The study of π-facial diastereoselectivity in cycloaddition reactions of chiral 2-substituted furans has shown that decreasing the distance between the chiral auxiliary's stereocenter and the furan ring's reactive carbon can enhance diastereoselectivity. capes.gov.br

Development of More Sustainable and Atom-Economical Synthesis Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its derivatives, a shift towards more sustainable practices is crucial.

A key focus is the development of atom-economical reactions, which maximize the incorporation of all starting material atoms into the final product. researchgate.net Metal-free synthetic methods are highly desirable to avoid metal contamination in the final products, which is particularly important for biologically active compounds. researchgate.net For instance, a metal-free, atom-economical synthesis of multisubstituted furans has been developed through the intramolecular ring-opening of aziridines. researchgate.net Other strategies for the atom-economical synthesis of furans include the 1,3-dipolar cycloaddition of acetylenedicarboxylates at cyclooctynes, where all atoms of the starting materials are retained in the product. nih.govmdpi.com

The use of environmentally benign solvents is another cornerstone of green chemistry. Water, with its non-toxic and non-flammable nature, is an ideal solvent for many reactions. tandfonline.com The synthesis of sulfonamides has been successfully demonstrated in water, often allowing for simple product isolation through filtration. tandfonline.comresearchgate.net Other green solvents like polyethylene (B3416737) glycol (PEG-400) and deep eutectic solvents (DESs) have also been explored for sulfonamide synthesis, offering advantages such as reusability and mild reaction conditions. tandfonline.comresearchgate.netsci-hub.se Solvent-free, or neat, reaction conditions represent another sustainable approach, eliminating solvent waste altogether. sci-hub.se Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, offer a highly sustainable alternative to traditional solution-based synthesis. rsc.org

High-Throughput Synthesis and Screening for Novel Reactivity